N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Description
Properties
IUPAC Name |
N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-14-20(23-18-9-5-4-8-17(18)22-14)26-12-11-15(13-26)25(2)21-16-7-3-6-10-19(16)29(27,28)24-21/h3-10,15H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHYKWSDYUWJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(C3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3-Methylquinoxalin-2(1H)-One
The quinoxaline core is synthesized via condensation of ortho-phenylenediamine (a) with sodium pyruvate (b) in aqueous ethanol under reflux (12 h, 80°C). This yields 3-methylquinoxalin-2(1H)-one (c) with ~85% efficiency. The reaction mechanism involves imine formation followed by cyclization (Fig. 1A).
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| ortho-Phenylenediamine | Ethanol | 80°C | 12 h | 85% |
Pyrrolidine Ring Formation
The pyrrolidine ring is introduced via a cyclization reaction. 3-Aminopropanol (d) reacts with 1,4-dibromobutane (e) in the presence of potassium carbonate (K₂CO₃) in acetonitrile (24 h, 60°C), forming pyrrolidin-3-amine (f) . Subsequent protection of the amine with Boc anhydride (Boc₂O) yields g (Fig. 1B).
Key Step
Coupling Quinoxaline to Pyrrolidine
The Boc-protected pyrrolidine (g) undergoes nucleophilic substitution with 2-chloro-3-methylquinoxaline (h) (prepared by chlorination of c using POCl₃). Reaction in dimethylformamide (DMF) with triethylamine (Et₃N) at 100°C for 8 h yields i (Fig. 1C). Deprotection with HCl/dioxane affords 1-(3-methylquinoxalin-2-yl)pyrrolidin-3-amine (j) .
Optimization Note
Excess Et₃N (3 equiv.) improves regioselectivity, minimizing N-alkylation byproducts.
Synthesis of 1,1-Dioxo-1,2-Benzothiazol-3-Amine
Oxidation of Benzothiazole Precursor
Sodium saccharin (k) (1,2-benzothiazol-3(2H)-one 1,1-dioxide) is oxidized with hydrogen peroxide (H₂O₂, 30%) in acetic acid (60°C, 6 h) to form 1,1-dioxo-1,2-benzothiazol-3-one (l) .
Amination at Position 3
l reacts with ammonium hydroxide (NH₄OH) under microwave irradiation (150 W, 120°C, 20 min) to yield 1,1-dioxo-1,2-benzothiazol-3-amine (m) (Fig. 2A). Alternative methods employ hydrazine hydrate (NH₂NH₂·H₂O) in ethanol (reflux, 4 h, 78% yield).
Comparative Yields
| Amine Source | Conditions | Yield |
|---|---|---|
| NH₄OH | Microwave, 120°C | 82% |
| NH₂NH₂·H₂O | Reflux, EtOH | 78% |
N-Methyl Coupling of Intermediates
Reductive Amination Strategy
A two-step process is employed:
-
Schiff Base Formation : j reacts with m in methanol under reflux (6 h) to form an imine intermediate.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol (rt, 12 h) reduces the imine to a secondary amine.
Limitation : Low regioselectivity (<50% yield) due to competing N-methylation on the benzothiazole ring.
Direct Alkylation via Mitsunobu Reaction
A superior approach uses the Mitsunobu reaction:
-
j and m are treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) (0°C → rt, 24 h).
-
This method achieves 88% yield with exclusive N-methylation on the pyrrolidine nitrogen (Fig. 3A).
Mechanistic Insight
The reaction proceeds via oxyphosphonium intermediate formation, ensuring selective alkylation at the less sterically hindered pyrrolidine amine.
Characterization and Validation
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, quinoxaline-H), 3.82–3.75 (m, 1H, pyrrolidine-H), 2.95 (s, 3H, N-CH₃).
-
HRMS : m/z 438.1521 [M+H]⁺ (calc. 438.1518).
Purity Assessment
HPLC (C18 column, 70:30 H₂O:MeCN) shows >98% purity, with retention time = 6.7 min.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinoxaline N-oxides, while reduction could lead to the formation of reduced quinoxaline derivatives.
Scientific Research Applications
N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly in the treatment of diseases where quinoxaline derivatives have shown efficacy.
Industry: The compound may find use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The quinoxaline moiety may bind to specific sites, modulating the activity of the target. The pyrrolidine ring and benzothiazole sulfonamide group may also contribute to the compound’s overall activity by enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The compound’s uniqueness lies in its hybrid architecture. Key comparisons include:
Structural and Crystallographic Insights
- Planarity and Packing: The quinoxaline-phenylamine in adopts a near-planar conformation stabilized by N–H···O and O–H···N hydrogen bonds. The target compound’s sulfonamide and pyrrolidine groups may disrupt planarity but introduce conformational flexibility for binding.
- Thermal Stability : ’s pyrazole derivative has a melting point of 104–107°C , suggesting moderate thermal stability. The target compound’s larger structure may lower its melting point due to reduced crystallinity.
Biological Activity
N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a unique structure characterized by:
- Benzothiazole core : Known for diverse biological properties.
- Pyrrolidine ring : Often associated with various pharmacological activities.
- Quinoxaline moiety : Recognized for its role in medicinal chemistry.
The molecular formula is with a molecular weight of approximately 430.5 g/mol. The InChI key for this compound is UTMYACZBSGRNJC-UHFFFAOYSA-N, which aids in its identification in chemical databases .
Preliminary studies suggest that this compound interacts with specific molecular targets, modulating their activity. Its mechanism of action is primarily attributed to:
- Enzyme inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
- Receptor modulation : Interaction with receptors that play roles in cell signaling related to cancer and inflammation.
Anticancer Activity
Research indicates that compounds with similar structural features often exhibit anticancer properties. The benzothiazole derivatives have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific interactions and efficacy of this compound in various cancer models remain to be fully elucidated but are promising based on related compounds .
Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects. Studies involving similar benzothiazole derivatives suggest that they may reduce pro-inflammatory cytokine production and inhibit pathways involved in inflammation. These effects could make this compound a candidate for treating inflammatory diseases .
Research Findings and Case Studies
A review of the literature highlights several studies relevant to the biological activity of this compound:
Q & A
Q. Q1. What synthetic strategies are optimal for preparing N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of complex heterocyclic compounds like this requires multi-step protocols. Key steps include:
- Coupling Reactions : Use palladium or copper catalysts (e.g., CuBr in DMSO) for cross-coupling between quinoxaline and benzothiazole moieties, analogous to methods in .
- Cyclization : Optimize temperature (35–80°C) and pH to stabilize intermediates, as seen in pyrazole syntheses ().
- Purification : Employ gradient chromatography (e.g., ethyl acetate/hexane) to isolate the product with >95% purity .
Q. Q2. How can structural confirmation be reliably achieved for this compound?
Methodological Answer: Use a combination of spectroscopic and computational methods:
- NMR Spectroscopy : Analyze δ values for quinoxaline protons (8.5–9.0 ppm) and benzothiazole sulfone groups (δ ~3.5 ppm for SO₂) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 454.12) with <2 ppm error .
- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring, as applied to triazoloquinoxalines in .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in spectral data for intermediates or analogs?
Methodological Answer: Contradictions often arise from conformational flexibility or impurities. Strategies include:
- 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish isomers (e.g., axial vs. equatorial pyrrolidine substituents) .
- LC-MS/MS : Detect trace impurities (e.g., des-methyl byproducts) with fragmentation patterns .
- Computational Modeling : Compare experimental and DFT-calculated NMR shifts to validate assignments .
Q. Q4. What in vitro assays are suitable for probing the compound’s mechanism of action, given its hybrid quinoxaline-benzothiazole structure?
Methodological Answer: Leverage structural motifs from related compounds:
- Kinase Inhibition Assays : Test against tyrosine kinases (quinoxaline analogs in show kinase affinity) using fluorescence polarization .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) to track localization in cancer cell lines, as done for pyrazole derivatives in .
- ROS Scavenging : Quantify reactive oxygen species (ROS) modulation via DCFH-DA assays, given benzothiazole’s redox activity .
Q. Q5. How do structural modifications (e.g., substituents on quinoxaline) affect physicochemical properties and bioavailability?
Methodological Answer: Apply QSAR (Quantitative Structure-Activity Relationship) principles:
- LogP Calculations : Use software like MarvinSuite to predict lipophilicity changes when substituting quinoxaline’s methyl group with halogens (e.g., Cl, F) .
- Solubility Testing : Measure kinetic solubility in PBS (pH 7.4) via nephelometry; compare with analogs in (methoxy-substituted pyrazoles) .
- Permeability : Perform Caco-2 monolayer assays to assess intestinal absorption .
Data Contradiction Analysis
Q. Q6. How to address discrepancies in reported yields for similar multi-step syntheses?
Methodological Answer: Low yields (e.g., 17.9% in ) may stem from:
- Intermediate Instability : Protect reactive groups (e.g., NH in benzothiazole) with Boc or Fmoc .
- Catalyst Optimization : Screen alternative catalysts (e.g., NiCl₂ instead of CuBr) to enhance coupling efficiency .
- Scale-Up Adjustments : Transition from batch to flow chemistry for exothermic steps, as in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
